Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C8H11NO5 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-12-4-5-7(8(11)13-2)6(3-10)14-9-5/h10H,3-4H2,1-2H3 |
InChI Key |
MDQDLYAKOUXCTK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=C1C(=O)OC)CO |
Origin of Product |
United States |
Preparation Methods
General Approaches to Isoxazole Synthesis
Isoxazole rings are typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or through condensation-cyclization of β-ketoesters with hydroxylamine. For example, Leflunomide’s synthesis involves reacting ethylacetoacetate with triethylorthoformate and hydroxylamine sulfate to form ethyl-5-methylisoxazole-4-carboxylate, followed by hydrolysis and amidation. These methods emphasize temperature control (-20°C to 10°C) and regioselective nucleophilic attack to minimize isomeric impurities.
Functionalization of the Isoxazole Core
Introducing hydroxymethyl and methoxymethyl groups requires post-cyclization modifications . A plausible route involves:
- Hydroxymethylation : Electrophilic substitution at position 5 using formaldehyde under acidic conditions.
- Methoxymethylation : Protection of a hydroxyl group with methyl iodide or dimethyl sulfate in the presence of a base.
For instance, methyl 3-methoxyisoxazole-5-carboxylate derivatives have been synthesized via nitration and reduction of precursor esters, suggesting analogous steps could apply to the target compound.
Inferred Synthesis of Methyl 5-(Hydroxymethyl)-3-(Methoxymethyl)Isoxazole-4-Carboxylate
Step 1: Synthesis of Methyl 3-Hydroxymethylisoxazole-4-Carboxylate
Step 2: Methoxymethyl Group Introduction
- Protection : React the hydroxymethyl group with methyl iodide and potassium carbonate in acetone to form the methoxymethyl derivative.
- Purification : Use silica gel chromatography (eluent: petroleum ether/ethyl acetate, 70:30) to isolate the product.
Critical Parameters :
- Temperature : Maintain ≤20°C during methoxymethylation to prevent O-methylation of the carboxylate.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
Analytical Characterization
Spectroscopic Data
While experimental data for the target compound remains unpublished, analogous isoxazole derivatives exhibit:
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) should resolve the compound with a retention time of 8–10 minutes, assuming similarity to Leflunomide’s elution profile.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: This reaction can reduce the carboxylate group to an alcohol.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can bind to biological targets based on their chemical diversity, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Isoxazole Derivatives
Substituent Variations at Position 5
The hydroxymethyl group at position 5 distinguishes the target compound from analogs:
- Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) : A bromomethyl group at position 5 enhances reactivity for nucleophilic substitution but reduces solubility due to halogen hydrophobicity .
- 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) : A methyl group at position 5 and a thiophene ring at position 3 increase steric bulk and alter electronic properties. The carboxylic acid at position 4 improves acidity but reduces ester-mediated bioavailability .
- Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate : The bulky isopropyl group at position 5 decreases solubility and may hinder intermolecular interactions .
Table 1: Position 5 Substituent Effects
Substituent Variations at Position 3
The methoxymethyl group at position 3 contrasts with phenyl, methyl, and aromatic substituents in analogs:
- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : The phenyl group enhances lipophilicity but may reduce solubility in aqueous media .
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: A methoxy group at position 3 (vs.
Table 2: Position 3 Substituent Effects
Functional Group Variations at Position 4
The methyl carboxylate at position 4 is a common feature, but substitutions alter reactivity:
- 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) : The carboxylic acid group increases acidity (pKa ~3-4), favoring salt formation but limiting blood-brain barrier penetration .
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: An amino group at position 4 introduces basicity and H-bond donor capacity, influencing pharmacokinetics .
Hydrogen-Bonding and Crystallinity
- Target Compound : The hydroxymethyl group enables intermolecular hydrogen bonds, likely forming chains or layers in the solid state. This is comparable to Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , where phenyl groups stabilize crystal packing via van der Waals interactions .
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Intramolecular N–H⋯O hydrogen bonds create planar molecules, while intermolecular bonds form chains along the [010] axis .
Q & A
Q. What safety protocols are critical when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
